molecular formula C13H11FN2 B8538553 N'-(4-Fluorophenyl)benzamidine

N'-(4-Fluorophenyl)benzamidine

Cat. No.: B8538553
M. Wt: 214.24 g/mol
InChI Key: OEXNGFAXWIBAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-Fluorophenyl)benzamidine is a chemical compound of interest in scientific research, particularly as a building block (synthon) for the synthesis of more complex molecules. Related hydroxyamidine compounds are known to act as chelating agents for various transition metal ions . For instance, research on a structurally similar hydroxyamidine reagent demonstrated its use in forming complexes with copper(II) ions, which were characterized by techniques such as IR spectroscopy and Thermogravimetric Analysis (TGA) . This suggests potential applications for this compound in the field of coordination chemistry and materials science. The presence of the fluorophenyl group is a significant feature, as fluorine atoms can enhance the metabolic stability and alter the electronic properties of a molecule, which is a valuable trait in medicinal chemistry and pharmaceutical development . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11FN2

Molecular Weight

214.24 g/mol

IUPAC Name

N'-(4-fluorophenyl)benzenecarboximidamide

InChI

InChI=1S/C13H11FN2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16)

InChI Key

OEXNGFAXWIBAAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)F)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways of N 4 Fluorophenyl Benzamidine

Established Synthetic Routes to N'-(4-Fluorophenyl)benzamidine and Analogues

The construction of the N'-arylbenzamidine framework can be achieved through several established synthetic strategies, including classical condensation reactions, modern one-pot methodologies, and various catalytic approaches. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Condensation Reactions in Benzamidine (B55565) Synthesis

Condensation reactions represent a fundamental and widely utilized approach for the synthesis of amidines. The most direct method involves the reaction of a nitrile with an amine. For the synthesis of this compound, this would typically involve the condensation of benzonitrile (B105546) with 4-fluoroaniline (B128567). However, this reaction often requires harsh conditions and the use of strong activating agents due to the low electrophilicity of the nitrile carbon and the moderate nucleophilicity of aromatic amines.

A classical method that falls under this category is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride salt, known as a Pinner salt. This intermediate is more susceptible to nucleophilic attack. Subsequent reaction of the isolated Pinner salt with an amine, such as 4-fluoroaniline, yields the desired amidine. While effective, this method is a two-step process and requires anhydrous conditions.

A more direct condensation can be achieved by activating the nitrile with a Lewis acid. The use of aluminum chloride (AlCl₃) to mediate the reaction between benzonitriles and anilines has been reported. Pre-forming a complex between the nitrile and the Lewis acid enhances the electrophilicity of the nitrile, facilitating the attack by the aniline. This approach has been shown to be effective for the synthesis of various N-arylbenzamidines.

Table 1: Comparison of Condensation Methodologies for N-Arylbenzamidine Synthesis

Method Key Reagents Intermediate Key Features
Direct Condensation Benzonitrile, Aniline, Lewis Acid (e.g., AlCl₃) Nitrile-Lewis acid complex High temperatures often required; direct one-step reaction.

| Pinner Reaction | Benzonitrile, Alcohol, HCl (gas), Aniline | Imino ester (Pinner salt) | Two-step process; requires anhydrous conditions; intermediate can be isolated. |

One-Pot Methodologies for Enhanced Synthesis

To improve efficiency and reduce waste, one-pot synthetic methodologies have been developed. These procedures combine multiple reaction steps into a single operation without the isolation of intermediates, saving time and resources. For the synthesis of this compound, a one-pot approach could involve the in-situ formation of a reactive intermediate from benzonitrile, followed immediately by the addition of 4-fluoroaniline.

Several multi-component reactions have been developed for the synthesis of complex heterocyclic structures that incorporate an amidine moiety, highlighting the utility of one-pot strategies. For instance, a one-pot, three-component synthesis of tetrahydropyrimidine derivatives utilizes an amidine as one of the key building blocks, which can be generated in situ. While not directly yielding this compound, these methodologies demonstrate the feasibility of combining activation and condensation steps in a single pot. A more direct one-pot synthesis of N-arylbenzamidines can be envisioned by modifying the Lewis acid-mediated condensation, where all reactants are combined at the start, and the reaction is driven to completion by careful control of reaction parameters.

Catalytic Approaches in Amidine Synthesis

Catalytic methods offer a milder and more efficient alternative to stoichiometric reagents. Various transition metal catalysts have been employed for the synthesis of N-aryl amides and related compounds, and these principles can be extended to amidine synthesis.

Copper-catalyzed reactions have been developed for the N-arylation of a variety of nitrogen-containing substrates. These methods could potentially be adapted for the coupling of benzamidine with a 4-fluorophenyl source. Similarly, rhodium-catalyzed C-H activation and amidation of benzoic acids have been used to synthesize N-aryl benzamides, which are structurally related to the target molecule. Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides provides another catalytic route, which could be conceptually adapted for amidine synthesis by starting with the appropriate precursors.

A notable example is the reaction between benzonitrile and 4-nitroaniline in the presence of anhydrous aluminum chloride, which acts as a catalyst, to produce N-4-nitrophenylbenzamidine. This reaction provides a template for the synthesis of this compound by substituting 4-nitroaniline with 4-fluoroaniline. The catalytic approach often leads to higher yields and more environmentally friendly conditions compared to traditional stoichiometric methods.

Table 2: Overview of Catalytic Systems in Amidine and Amide Synthesis

Catalyst System Reactants Product Type Potential Application
Aluminum Chloride (AlCl₃) Benzonitrile, Substituted Aniline N-Arylbenzamidine Direct synthesis of this compound.
Copper (Cu) salts Amidine, Aryl Halide N-Aryl Amidine Derivatization of benzamidine.
Rhodium (Rh) complexes Benzoic Acid, Isocyanate N-Aryl Benzamide (B126) Indirect route via C-H activation.

| Iron (Fe) | Nitroarene, Acyl Chloride | N-Aryl Amide | Reductive amidation approach. |

Functionalization Strategies for this compound Core

The this compound scaffold possesses several sites amenable to further chemical modification, including the two nitrogen centers of the amidine group and the two phenyl rings. Derivatization at these positions allows for the fine-tuning of the molecule's properties for various applications.

Derivatization at Nitrogen Centers

The nitrogen atoms of the amidine functional group can be subjected to various derivatization reactions, such as acylation and alkylation.

N-Acylation: The reaction of amidines with acylating agents, such as acid chlorides or anhydrides, can lead to the formation of N-acylamidines. This functionalization can be used to introduce a wide range of substituents onto the amidine nitrogen. Reagents commonly used in peptide synthesis, such as HOBt or phosphonium salts, can facilitate these coupling reactions. The acylation can occur at either the substituted (N') or unsubstituted nitrogen atom, and the regioselectivity can be influenced by the reaction conditions and the steric and electronic properties of the substrates. Bismuth(III) salts have been shown to be effective catalysts for the N-acylation of sulfonamides, a reaction that shares mechanistic similarities with the acylation of amidines.

N-Alkylation: Alkylation of the nitrogen centers can be achieved using alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amidine attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent can significantly influence the outcome and selectivity of the reaction.

Furthermore, derivatization can also involve reactions at the N-H bond. For instance, the formation of N-chloro-N′-(p-fluorophenyl)-benzamidine has been reported, indicating that the amidine nitrogen can be halogenated to form N-halamine derivatives.

Modification of Phenyl Moieties

Both the benzamidine phenyl ring and the 4-fluorophenyl ring are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the amidine and fluoro substituents will govern the position of substitution.

The amidine group is generally considered to be a deactivating, meta-directing group for electrophilic aromatic substitution on the benzamidine ring. Conversely, the fluorine atom on the other phenyl ring is a deactivating but ortho-, para-directing group. However, since the para position is already occupied by the amidine moiety, substitution on this ring would be directed to the positions ortho to the fluorine atom.

Common electrophilic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The synthesis of 4-fluoro-3-nitrobenzonitrile is a known procedure, indicating the feasibility of nitrating a fluorinated benzene ring.

Halogenation: Using reagents like Br₂ in the presence of a Lewis acid to introduce a bromine atom.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using the corresponding halides in the presence of a Lewis acid catalyst.

The synthesis of analogues with pre-functionalized phenyl rings is also a common strategy. For example, starting with a substituted benzonitrile or a substituted 4-fluoroaniline allows for the introduction of functional groups that might not be compatible with the conditions of amidine formation or subsequent derivatization steps.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of benzamidine derivatives aims to reduce the environmental impact of chemical processes. ijarsct.co.inunibo.it This involves developing methodologies that are more energy-efficient, use less hazardous materials, and generate minimal waste.

Alternative Solvents and Catalysts: Traditional syntheses of amidines often rely on volatile organic solvents. Green chemistry approaches explore the use of more environmentally benign solvents like water, ethanol, or ionic liquids. google.com For example, a patented method for synthesizing benzamidine derivatives utilizes an ionic liquid-supported nano-metal catalyst, which is noted for its high activity and recoverability google.com. The use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), has been shown to improve yields and reduce reaction times in the synthesis of related heterocyclic compounds like benzimidazoles mdpi.com.

Energy-Efficient Methods: Microwave-assisted synthesis is a key green chemistry technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.inrsc.org This high-efficiency approach has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the production of this compound rsc.org.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. This often involves the use of catalytic rather than stoichiometric reagents. Organocatalysts, such as guanidine hydrochloride, represent a metal-free alternative that can promote reactions under green conditions rsc.org.

A comparison of traditional versus green approaches is outlined below:

Principle Traditional Method Green Alternative Benefit
Solvent Toluene, DichloromethaneWater, Ethanol, Ionic LiquidsReduced pollution and health hazards google.com
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Recyclable nano-metal catalysts, OrganocatalystsReduced waste, catalyst reuse, avoidance of toxic metals google.comrsc.org
Energy Conventional heating (reflux)Microwave irradiationFaster reactions, lower energy consumption ijarsct.co.inrsc.org

Advanced Structural Characterization and Solid State Architectures of N 4 Fluorophenyl Benzamidine Systems

Crystallographic Investigations and Molecular Conformation

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for atomic-resolution structural determination. While a dedicated analysis of the parent N'-(4-Fluorophenyl)benzamidine is not widely published, a high-resolution study on its derivative, N-chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA), offers significant insights. rsc.orgrsc.org This study, conducted at an ultralow temperature of 17.5 K to preserve the integrity of the labile N-Cl bond, provided an accurate electron charge density distribution and detailed crystallographic data. rsc.orgdntb.gov.ua

The NCLBA compound crystallizes in the trigonal space group P3₁, with three molecules per unit cell. rsc.org The precise determination of the unit cell dimensions and atomic coordinates allows for a complete description of the molecular geometry within the crystal lattice. The data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under entry 2180453, serves as a crucial reference for understanding the conformational preferences of the this compound framework. rsc.org

Table 1: Crystallographic Data for N-chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA) at 17.5 K rsc.orgcrystallography.net
ParameterValue
Chemical FormulaC₁₃H₁₀ClFN₂
Crystal SystemTrigonal
Space GroupP3₁
a, b (Å)10.0227
c (Å)9.8795
α, β (°)90
γ (°)120
Cell Volume (ų)859.48
Temperature (K)17.5
CCDC Number2180453

Isostructurality Phenomena in Fluorinated Benzamidines

The similarities in crystal packing can be quantitatively assessed using tools like XPac analysis and energy vector models. rsc.orgrsc.org This phenomenon underscores the robustness of certain intermolecular interactions which can accommodate minor structural changes, like the repositioning of a fluorine substituent, while maintaining the integrity of the 3D crystal architecture. researchgate.net

Tautomeric and Isomeric Forms in Solution and Solid States

The this compound molecule can exist in different isomeric forms that can influence its chemical behavior and crystal packing. Two primary forms of isomerism are relevant: tautomerism and E/Z geometric isomerism.

Tautomerism: Benzamidines can exhibit amino-imino tautomerism, which involves the migration of a proton between the nitrogen atoms. doubtnut.comscribd.com The molecule can exist as an amino tautomer or an imino tautomer. Theoretical and spectroscopic studies on related N'-arylbenzamidines suggest that the amino tautomer is generally the more stable form. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The assembly of individual molecules into a stable, three-dimensional crystal is governed by a hierarchy of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the supramolecular architecture.

Analysis of Hydrogen Bonding Networks (e.g., N-H⋯F interactions)

Hydrogen bonds are among the strongest and most directional of the non-covalent interactions, often acting as the primary drivers of molecular assembly. In fluorinated benzamidines, a diverse range of hydrogen bonds is observed.

Non-Covalent Interactions in Crystal Packing

Beyond conventional hydrogen bonds, a variety of other weak non-covalent interactions are critical in defining the final crystal structure. In the N-chloro-N′-(p-fluorophenyl)-benzamidine crystal, C-H⋯π interactions are prominent, where the fluorinated phenyl ring of one molecule interacts with the unsubstituted phenyl group of a neighboring molecule. rsc.org

In other fluorinated benzamidine (B55565) systems, analysis of the supramolecular structure reveals contributions from N-H⋯π interactions and π⋯π stacking, where the aromatic rings of adjacent molecules align. rsc.orgrsc.org The interplay of these varied interactions—strong N-H⋯N bonds, directional N-H⋯F and C-H⋯F interactions, and dispersive C-H⋯π and π⋯π forces—results in a robust and intricate three-dimensional supramolecular construct. rsc.orgunistra.frnih.gov The specific combination and geometry of these interactions dictate the unique packing arrangement and the resulting physicochemical properties of the solid material.

Influence of Substituents on Crystal Architecture

The introduction of substituents onto the N'-phenylbenzamidine framework significantly influences the resulting crystal packing and supramolecular architecture. In fluorinated phenyl benzamidines, the presence and position of fluorine atoms can lead to the formation of different polymorphic forms and isostructural compounds. rsc.org

In the case of N-chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA), a derivative of this compound, the crystal packing is characterized by N–H⋯N hydrogen bonds that form helical chains. rsc.org Additionally, C–H⋯π interactions between the fluorinated and unsubstituted phenyl rings, as well as C–H⋯F contacts, contribute to the three-dimensional network. rsc.orgresearchgate.net The analysis of the Hirshfeld surface fingerprint plot for NCLBA reveals the significant contributions of these interactions to the crystal architecture. rsc.orgresearchgate.net

Table 1: Key Intermolecular Interactions in N-chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA) Crystals rsc.orgresearchgate.net

Interaction TypeDescriptionApproximate Distance (Å)
N–H⋯NConnects neighboring molecules into parallel helices.~2.4
C–H⋯πOccurs between the fluorinated phenyl ring and the unsubstituted phenyl group of an adjacent molecule.2.6–2.8
C–H⋯FConnects translation-related molecules.~2.3

Electron Charge Density Distribution Analysis

The experimental and theoretical analysis of the electron charge density distribution provides profound insights into the nature of chemical bonds and intermolecular interactions within the crystalline state.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions the electron density of a molecule to define atoms and the bonds between them. amercrystalassn.orgwiley-vch.de This approach allows for a detailed analysis of the topological properties of the electron density, such as the location of critical points and the paths of maximum electron density that define atomic interactions. wiley-vch.de

In the study of N-halamine derivatives like NCLBA, QTAIM analysis of the experimentally determined electron charge density has been instrumental in characterizing the nature of the reactive N–Cl bond. rsc.org The topological analysis reveals that the properties of the N–Cl bond are intrinsically molecular and not significantly perturbed by the crystal field. rsc.orgresearchgate.net This allows for the derivation of molecular properties directly from the experimental X-ray diffraction data. researchgate.netrsc.org QTAIM provides a basis for understanding concepts like electron localization and delocalization through the topology of the Laplacian of the electron density. amercrystalassn.org

To obtain a highly accurate experimental electron charge density distribution, single-crystal X-ray diffraction experiments are often performed at cryogenic temperatures. unimi.it This is crucial for minimizing atomic thermal motion, which can obscure the fine details of the electron density associated with chemical bonding. unimi.it For particularly sensitive compounds like NCLBA, which contains a labile N–Cl bond, data collection at a very low temperature of 17.5 K was necessary to mitigate radiation damage and preserve the integrity of the crystal over the long duration of the experiment. rsc.orgresearchgate.netrsc.org

The combination of very low temperature and a low-flux X-ray source allowed for the successful acquisition of high-quality, high-resolution diffraction data. rsc.orgrsc.org This data is essential for the multipolar refinement of the structural model, which ultimately yields a detailed map of the electron density distribution. unimi.it The analysis of the residual electron density maps helps to validate the quality of the model and can reveal subtle electronic features. researchgate.netresearchgate.net

Table 2: Experimental Conditions for Charge Density Determination of NCLBA rsc.orgresearchgate.netrsc.org

ParameterValue
CompoundN-chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA)
Temperature17.5 K
Data Acquisition Time>750 hours
TechniqueSingle-crystal X-ray diffraction

A key application of experimental charge density analysis is the characterization of reactive or unusual chemical bonds. In NCLBA, the N–Cl bond is of particular interest due to its lability, a characteristic feature of N-halamines. rsc.orgrsc.org The accurate charge density study revealed that the N–Cl bond in NCLBA is one of the longest reported to date. rsc.orgresearchgate.netrsc.org

Topological analysis of the electron density at the bond critical point of the N–Cl bond provides quantitative measures of the bond's nature. A key finding is that as the length of a N-halogen bond increases, the amount of electron sharing in the internuclear region decreases. researchgate.netrsc.org This indicates that the bond is approaching its homolytic dissociation limit, which is consistent with the observed lability of the N–Cl bond in N-halamines. researchgate.netrsc.org The electronic and electrostatic properties derived from the experimental data show that the N–Cl bond properties are not significantly influenced by the crystal environment, confirming that the observed characteristics are intrinsic to the molecule itself. researchgate.netrsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies of N 4 Fluorophenyl Benzamidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of N'-(4-Fluorophenyl)benzamidine. These methods model the electronic density of the molecule to derive its energy, structure, and various other physicochemical properties.

Density Functional Theory (DFT) Applications to Electronic Structure

DFT calculations are instrumental in characterizing the electronic landscape of molecules. While specific studies on this compound are not extensively detailed in the literature, research on closely related compounds, such as N-chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA), provides a strong framework for understanding its electronic properties.

In such studies, the quantum mechanical charge density distribution is typically estimated using a hybrid DFT Hamiltonian, like PBE0, which incorporates a portion of the exact Hartree-Fock exchange, offering a balance between computational cost and accuracy. nih.gov The choice of basis set is critical; for instance, the all-electron pob-TZVP-rev2 triple-zeta valence plus polarization basis set has been optimized for solid-state simulations and provides reliable results. researchgate.net

Key electronic properties derived from these calculations include atomic volumes, atomic charges, and molecular multipole moments. The molecular electrostatic potential (MEP) can be mapped to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For the related NCLBA molecule, the theoretical dipole moment was found to converge to a value of 2.35–2.45 Debye as the size of the basis set increases, indicating that electronic and electrostatic properties are not significantly affected by the crystal field. researchgate.net This allows for the derivation of molecular properties from experimental X-ray diffraction data as well. researchgate.netrsc.org

Table 1: Theoretical Dipole Moment of N-chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA) with Increasing Basis Set Size

Level of Theory Basis Set Size Calculated Dipole Moment (D)
PBE0 Small Varies
PBE0 Medium Varies
PBE0 Large 2.35 - 2.45

Data derived from studies on NCLBA, a structurally similar compound, illustrating the convergence of properties with basis set size. researchgate.net

Molecular Geometry Optimization

Determining the most stable three-dimensional arrangement of atoms, or the equilibrium geometry, is a primary application of quantum chemical calculations. For this compound, this involves finding the minimum energy structure on the potential energy surface. DFT methods, such as those employing the B3LYP functional with a 6-311G++(d,p) basis set, are commonly used for geometry optimization. nih.gov

In a computational study of the related NCLBA, the molecular structure was optimized in the solid state with fixed cell parameters. researchgate.net It was noted that the predicted length of certain bonds, such as the N–Cl bond in NCLBA, is sensitive to the level of theory and basis set used. researchgate.net The optimized N–Cl distance was initially overestimated by 3.8% (0.067 Å) due to an insufficient basis set size, but the calculated length converged toward the experimental value as the basis set size was increased, regardless of the Hamiltonian used. researchgate.net This highlights the importance of employing robust computational models to achieve high accuracy in geometric predictions. The optimized geometry provides crucial data, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. researchgate.net

Table 2: Comparison of Selected Experimental and Optimized Geometric Parameters for N-chloro-N′-(p-fluorophenyl)-benzamidine (NCLBA)

Parameter Experimental Value (Å) Optimized Value (Å) - Initial Optimized Value (Å) - Converged
N-Cl Bond Length 1.7490 1.816 ~1.75

This table illustrates how computational geometry optimization can initially overestimate bond lengths, which converges to the experimental value with a larger basis set, based on data for NCLBA. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental spectra. DFT calculations can accurately forecast vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For predicting vibrational spectra, calculations are typically performed at the same level of theory used for geometry optimization (e.g., B3LYP). The resulting harmonic vibrational wavenumbers are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, yielding excellent agreement with experimental FT-IR and FT-Raman spectra. esisresearch.orgesisresearch.org For example, in a study on a related benzamide (B126), the C=O stretching mode was a key focus, as its activation in both IR and Raman spectra indicates charge transfer interactions through the π-conjugated system. esisresearch.org

NMR chemical shifts (¹H and ¹³C) are predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io Recent benchmarks show that functionals like WP04, specifically optimized for predicting ¹H shifts, can achieve a mean absolute error of less than 0.10 ppm when compared to experimental data. github.io Such predictions are invaluable for structural elucidation and for assigning signals in complex experimental spectra. nih.govresearchgate.net

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the environment. nih.gov

Conformational Analysis and Flexibility

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Understanding which conformations are most stable and how the molecule transitions between them is crucial for predicting its behavior, particularly in solution or within a biological binding site.

A common computational approach is to perform a potential energy surface (PES) scan. researchgate.net This involves systematically rotating a specific dihedral angle (e.g., the C-N bond connecting the phenyl rings) and calculating the molecule's energy at each step using DFT. researchgate.net The resulting energy profile reveals the low-energy conformers (energy minima) and the energy barriers to rotation (transition states). researchgate.net For complex molecules, this process is repeated for all significant rotatable bonds to build a comprehensive picture of the conformational space. These studies often show that the global minimum energy conformer is stabilized by a combination of steric and electronic effects, including intramolecular hydrogen bonds or favorable dipole-dipole interactions. scispace.com

Ligand-Target Binding Dynamics (Theoretical Models)

MD simulations are a cornerstone of modern drug design, providing atomic-level insights into how a ligand like this compound might bind to a protein target. nih.gov Extensive simulations on the parent compound, benzamidine (B55565), with its well-known target, the enzyme trypsin, serve as an excellent theoretical model for this process. nih.govarxiv.org

In these theoretical models, the binding process is reconstructed by running numerous individual MD simulations where the ligand is initially placed in the solvent and allowed to diffuse freely. nih.gov These high-throughput simulations can capture spontaneous binding events and map the entire kinetic pathway from the solvent (unbound state) to the final crystallographic pose (bound state). nih.gov

Such studies on the trypsin-benzamidine system have revealed a multi-step binding process involving intermediate, metastable states. nih.gov For instance, the ligand was found to first engage in transient, non-specific interactions on the protein surface before finding the binding pocket. Key findings include:

Metastable States: Before reaching the final bound pose (S4), benzamidine was observed to populate at least two intermediate states (S2 and S3). In state S3, the amidine group forms several hydrogen bonds with residues near the binding pocket entrance. nih.gov

Binding Pathway: The dominant pathway involves the inhibitor "rolling" on the protein surface to transition from the S3 intermediate into the final binding pocket, rather than entering directly from the solvent. nih.gov

Role of Water: State-of-the-art simulations have highlighted the critical role of water molecules in the binding and unbinding process. Specific water molecules in the binding pocket can form a hydrogen bond network that facilitates the ligand's release, thereby regulating its residence time. arxiv.org

These theoretical models, often built using force fields like AMBER for the protein and General Amber Force Field (GAFF) for the ligand, provide a dynamic and energetically detailed picture of ligand-target recognition, which is invaluable for understanding binding affinity and for the rational design of more potent inhibitors. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound
N-chloro-N′-(p-fluorophenyl)-benzamidine NCLBA
Benzamidine

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

A typical QSAR study on derivatives of this compound would involve the generation of a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Commonly used molecular descriptors in QSAR studies that would be relevant for this compound derivatives include:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Quantum chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), partial atomic charges, and dipole moment. The presence of the fluorine atom in this compound would significantly influence these electronic descriptors.

3D descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape and volume.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are employed to build a mathematical model that correlates the descriptors with the biological activity. For instance, a study on benzylidene hydrazine benzamide derivatives utilized MLR to develop a QSAR model for their anticancer activity. jppres.comunair.ac.id Similarly, a 3D-QSAR model for aminophenyl benzamide derivatives highlighted the importance of hydrophobic character for their inhibitory activity. researchgate.net

The resulting QSAR model can be represented by an equation that can be used to predict the activity of new, untested derivatives of this compound. This predictive ability is crucial in rational drug design, as it allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing.

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity of this compound Derivatives
ElectronicPartial charge on nitrogen atomsCould influence hydrogen bonding and interaction with biological targets.
StericMolecular volumeModifications affecting the size and shape could impact binding to a target's active site.
HydrophobicLogP (octanol-water partition coefficient)The fluorophenyl group influences hydrophobicity, which can affect cell membrane permeability and target engagement.
TopologicalWiener indexRelates to the overall branching and compactness of the molecule, which can be correlated with activity.

Adsorption Mechanism Studies (e.g., on metal surfaces)

The study of the adsorption mechanism of organic molecules on metal surfaces is of significant interest, particularly in the field of corrosion inhibition. While direct experimental or computational studies on the adsorption of this compound on specific metal surfaces are limited in publicly accessible literature, its potential behavior can be inferred from studies of similar compounds containing phenyl rings, nitrogen atoms, and fluorine substituents. These functional groups are known to be active sites for interaction with metal surfaces.

The adsorption of an organic molecule like this compound onto a metal surface can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption: This involves weak, non-specific van der Waals forces between the molecule and the metal surface. It is generally a reversible process with a low enthalpy of adsorption.

Chemisorption: This involves the formation of a chemical bond between the adsorbate and the adsorbent, resulting in a stronger and more specific interaction. This process is often irreversible and is characterized by a higher enthalpy of adsorption.

Computational chemistry methods, such as Density Functional Theory (DFT) and Monte Carlo simulations, are powerful tools for investigating the adsorption mechanism at the molecular level. researchgate.net These methods can provide insights into the preferred orientation of the adsorbed molecule, the nature of the molecule-surface bond, and the energy of adsorption. For instance, studies on other organic corrosion inhibitors have shown that the presence of heteroatoms like nitrogen and π-electrons in aromatic rings facilitates adsorption on metal surfaces. researchgate.net The nitrogen atoms in the amidine group and the π-electrons of the phenyl rings in this compound are therefore expected to be the primary sites of interaction with a metal surface.

The adsorption process is often characterized by fitting experimental data to adsorption isotherms, such as the Langmuir, Freundlich, or Temkin models. The Langmuir isotherm, for example, assumes monolayer adsorption onto a homogeneous surface. researchgate.net The Gibbs free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm and provides information about the spontaneity of the adsorption process. A more negative value of ΔG°ads indicates stronger and more spontaneous adsorption.

Adsorption ParameterTypical Value Range for Organic InhibitorsInterpretation for this compound
ΔG°ads (kJ/mol)-20 to -40Values in this range would suggest a mixed physisorption and chemisorption mechanism.
Adsorption Isotherm ModelLangmuir, Freundlich, TemkinThe best-fit model would provide insights into the nature of the adsorbed layer (e.g., monolayer vs. multilayer) and the homogeneity of the surface.
Key Functional Groups for AdsorptionAmidine group (-C(=NH)NH-), Phenyl rings, Fluorine atomThe nitrogen atoms can act as Lewis bases, donating electrons to the metal. The phenyl rings can interact via π-electrons. The electronegative fluorine atom can also influence the electronic distribution and interaction with the surface.

Molecular Recognition and Biological Activity Mechanisms in Vitro Studies

Enzyme Inhibition Profiles and Mechanistic Insights

Serine Protease Inhibition Mechanisms (e.g., Trypsin)

Benzamidine (B55565) and its analogues are known to act as competitive inhibitors of trypsin and other similar serine proteases. nih.govscielo.br They function by binding to the enzyme's active site, specifically interacting with the S1 pocket, which typically accommodates the side chains of arginine or lysine (B10760008) residues of the natural substrate. scielo.br The positively charged amidinium group of benzamidine mimics the guanidinium (B1211019) group of arginine, forming a key salt bridge with the carboxylate side chain of the Asp189 residue at the bottom of the S1 pocket. scielo.br

However, specific data quantifying the inhibitory potency (e.g., K_i_ or IC_50_ values) of N'-(4-Fluorophenyl)benzamidine against trypsin or detailing the precise role of the 4-fluorophenyl group is not available in the reviewed literature. Structure-activity relationship (SAR) studies on other substituted benzamidines suggest that factors like hydrophobicity and electronic properties of the substituent influence binding affinity, but the specific contribution of a fluorine atom at the para position of the N'-phenyl ring for this compound has not been documented. nih.gov Therefore, a detailed analysis of its active site-directed inhibition, its specific modes of inhibition (reversible vs. irreversible), or the role of its specificity-determining groups cannot be provided.

Modulation of Kinase Activity (e.g., Tyrosine Kinases)

While direct in vitro kinase assays specifically for this compound are not extensively documented, the broader class of benzamide (B126) derivatives has been investigated for kinase inhibitory activity, particularly against tyrosine kinases. Tyrosine kinases are crucial mediators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.

Research into compounds with similar structural features, such as 3-substituted benzamide derivatives, has shown potent inhibition of the Bcr-Abl tyrosine kinase, which is a key driver in chronic myeloid leukemia (CML). nih.gov In these studies, the benzamide scaffold serves as a key pharmacophore for interacting with the kinase domain. For instance, a series of 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors. nih.gov

Furthermore, novel 4-(arylaminomethyl)benzamide derivatives have been designed and synthesized as potential tyrosine kinase inhibitors. nih.gov These compounds were evaluated against a panel of receptor tyrosine kinases, with several showing significant inhibitory activity. nih.gov The flexible 4-(aminomethyl)benzamide (B1271630) linker in these molecules was proposed to allow for favorable positioning within the active site of the kinase. nih.gov

The following table summarizes the inhibitory activity of some benzamide derivatives against selected tyrosine kinases from in vitro assays. It is important to note that these are not this compound, but related structures.

Compound TypeTarget KinaseInhibitory Activity (IC50 or % Inhibition)Reference
3-Substituted Benzamide DerivativesBcr-AblPotent Inhibition (Specific IC50 values not detailed in abstract) nih.gov
4-(Arylaminomethyl)benzamide DerivativesEGFRVariable, up to 92% inhibition nih.gov
4-(Arylaminomethyl)benzamide DerivativesHER-4Comparable to imatinib nih.gov

Interaction with Biological Macromolecules (Beyond Enzymes)

Ligand Binding Studies (In Vitro)

Direct ligand binding studies for this compound with non-enzymatic macromolecules are not readily found in the scientific literature. However, the benzamidine moiety is a well-known structural motif that interacts with serine proteases, acting as a competitive inhibitor by binding to the active site. While these are enzymes, the principles of molecular recognition are relevant.

More broadly, the N-phenylbenzamide scaffold has been investigated in other contexts. For example, derivatives of N-phenylbenzamide have been studied for their potential to interact with various biological targets, though specific binding affinities and kinetic parameters are often proprietary or not publicly detailed.

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For this compound, we can derive potential SAR insights from studies on related benzamidine and fluorinated aromatic compounds.

The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can influence the compound's electronic properties, lipophilicity, and metabolic stability. The 4-fluoro substitution on the phenyl ring of this compound is likely to modulate its binding affinity for biological targets. Studies on other classes of inhibitors have shown that fluorinated aromatic moieties can enhance binding through favorable interactions with the target protein, such as through hydrogen bonding or dipole-dipole interactions. nih.gov

In SAR studies of benzamidine derivatives as inhibitors of serine proteases like Factor Xa, the nature and position of substituents on the benzamidine core have been shown to be critical for potency and selectivity. nih.gov While these are not kinase inhibition studies, they highlight the sensitivity of the benzamidine scaffold to structural modifications.

For benzamide derivatives targeting kinases, SAR studies have revealed that substitutions on the benzamide ring can significantly impact inhibitory activity. For instance, in the development of Bcr-Abl inhibitors, 3-substituted benzamides were found to be highly potent. nih.gov In another study on acetylcholinesterase inhibitors, the substitution pattern on benzamide and picolinamide (B142947) derivatives markedly influenced their inhibitory activity and selectivity. nih.gov

The following table outlines key SAR insights derived from studies on related compound classes, which may be applicable to this compound.

Structural MoietyObservation from Related CompoundsPotential Implication for this compoundReference
Fluorophenyl GroupFluorine substitution can enhance binding affinity and metabolic stability.The 4-fluoro substituent may contribute to improved potency and pharmacokinetic properties. nih.govmdpi.com
Benzamidine CoreServes as a key binding motif for serine proteases.May interact with the active site of target enzymes, though its primary targets beyond proteases are not well-defined. nih.gov
Substitutions on the Benzamide RingThe position and nature of substituents are critical for kinase inhibitory activity and selectivity.The specific arrangement of the fluorophenyl group relative to the benzamidine core is likely crucial for its biological activity. nih.govnih.gov

Coordination Chemistry and Ligand Applications of N 4 Fluorophenyl Benzamidine Analogues

Amidines as Ligands in Metal Complex Formation

Amidines, characterized by the R-C(=NR')-NR''R''' functional group, are nitrogen-based ligands that have garnered considerable interest in coordination chemistry. Their ability to stabilize a wide range of metals in various oxidation states makes them valuable components in the design of novel catalysts and materials. The coordination versatility of amidines stems from the presence of both imino and amino nitrogen atoms, which can engage in different bonding modes with a metal center.

Amidines can coordinate to metal centers in both monodentate and bidentate fashions. In the monodentate mode, the amidine ligand binds to the metal through its sp²-hybridized imino nitrogen atom. This type of coordination is often observed when the metal center is sterically hindered or when other strongly coordinating ligands are present in the coordination sphere.

More commonly, the deprotonated form of the amidine, the amidinate anion, acts as a bidentate ligand. In this mode, both nitrogen atoms of the [N-C-N]⁻ fragment coordinate to the metal center, forming a stable four-membered chelate ring. This bidentate coordination is a prevalent binding motif for amidinate ligands and contributes to the stability of the resulting metal complexes. The delocalization of the negative charge across the N-C-N fragment influences the electronic properties of the complex.

Ligand substitution is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. In the context of amidine complexes, these reactions are crucial for the synthesis of new complexes and for understanding their reactivity. Ligand substitution can proceed through various mechanisms, including associative, dissociative, and interchange pathways. The specific mechanism is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the amidine ligand, the incoming ligand, and the reaction conditions. For instance, the substitution of a labile ligand, such as a solvent molecule, by an amidine can lead to the formation of a stable amidine complex.

Synthesis and Characterization of Metal-N'-(4-Fluorophenyl)benzamidine Complexes

The synthesis of metal complexes incorporating N'-(4-Fluorophenyl)benzamidine typically involves the reaction of a suitable metal precursor with the amidine ligand. Common methods include the reaction of a metal halide or an organometallic compound with the neutral amidine or its corresponding amidinate salt. The choice of solvent and reaction conditions, such as temperature and reaction time, plays a critical role in the successful isolation of the desired complex. For instance, the reaction of N,N,N'-tris(trimethylsilyl)benzamidines with metal halides is a versatile route for the synthesis of various metal amidinate complexes.

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Provides information about the coordination of the amidine ligand to the metal center by observing shifts in the C=N and C-N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the formation of the complex.

X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

While specific data for this compound complexes is not abundant in the available literature, studies on analogous N-arylbenzamidines provide insights into their expected properties.

Technique Observation Interpretation
IR SpectroscopyShift in ν(C=N) and ν(C-N) bandsCoordination of the amidine to the metal center.
¹H and ¹³C NMRChanges in chemical shifts of ligand protons and carbonsConfirmation of complex formation in solution.
X-ray CrystallographyDetermination of bond lengths and anglesElucidation of the solid-state structure and coordination mode.
Elemental AnalysisAgreement between calculated and found percentagesConfirmation of the empirical formula.

Applications in Catalysis (Theoretical and Experimental Benchmarks)

Metal complexes containing amidinate ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic and steric properties of the amidine ligand can be fine-tuned by varying the substituents on the nitrogen and carbon atoms of the amidine backbone, thereby influencing the catalytic activity and selectivity of the metal complex.

Complexes of transition metals with amidinate ligands have been explored as catalysts in reactions such as polymerization, hydrogenation, and cross-coupling reactions. The strong σ-donating ability of the amidinate ligand can stabilize the metal center in different oxidation states, which is crucial for many catalytic cycles. While specific catalytic applications of this compound complexes are not extensively documented, the broader class of metal amidinates has demonstrated catalytic potential. For example, palladium complexes with amidinate ligands have been investigated for their catalytic activity in C-C and C-N bond-forming reactions. The presence of the electron-withdrawing fluorine atom in the this compound ligand could potentially modulate the electronic properties of the metal center, thereby influencing its catalytic performance.

Metal Reaction Type Ligand Class Potential Application
PalladiumCross-coupling reactionsN-ArylbenzamidinesSynthesis of complex organic molecules.
Titanium/ZirconiumOlefin polymerizationAmidinate complexesProduction of polyolefins.
RutheniumHydrogenationAmidinate complexesReduction of unsaturated compounds.

Applications in Materials Science (e.g., Corrosion Inhibition)

The ability of organic molecules containing heteroatoms to adsorb onto metal surfaces makes them effective corrosion inhibitors. Benzamidine (B55565) derivatives, including this compound, possess nitrogen atoms with lone pairs of electrons that can interact with the vacant d-orbitals of metals, forming a protective film that inhibits corrosion.

Studies on N-phenyl-benzamide derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. The inhibition efficiency is influenced by the electronic nature of the substituents on the phenyl ring. For instance, electron-donating groups can enhance the inhibition efficiency, while electron-withdrawing groups may have the opposite effect. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm.

Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide insights into the mechanism of corrosion inhibition by correlating the molecular structure of the inhibitor with its protective properties. Parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE) are used to understand the adsorption behavior and reactivity of the inhibitor molecules.

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%)
N-(4-nitrophenyl) benzamide (B126)Mild Steel1M HCl89.56
N-phenylbenzamideMild Steel1M HCl93.91
N-(4-methoxyphenyl)benzamideMild Steel1M HCl96.52

The data for N-phenyl-benzamide derivatives suggests that this compound, with its fluorine substituent, would also be an effective corrosion inhibitor, with its performance likely influenced by the electronic effects of the fluorine atom.

Reaction Kinetics and Mechanistic Pathways Involving N 4 Fluorophenyl Benzamidine

Investigation of Reaction Rates and Orders

Research into the reactions of N-arylbenzamidines, a class of compounds that includes N'-(4-Fluorophenyl)benzamidine, has provided valuable kinetic data. For instance, the reaction of N-arylbenzamidines with 4-nitrophenylnitromethane in acetonitrile has been shown to be second-order with respect to the amidine and first-order with respect to the C-acid. This indicates that two molecules of the amidine are involved in the rate-determining step of the reaction.

In a different study, the reaction of N-arylbenzamidines with picryl halides in aprotic solvents was found to be first-order in each reactant. The rate of this reaction was observed to increase with the increasing polarity of the solvent, suggesting a transition state that is more polar than the reactants.

The following table summarizes the kinetic orders for reactions involving N-arylbenzamidines:

Reactants Solvent Order in Amidine Order in Other Reactant
N-Arylbenzamidines and 4-Nitrophenylnitromethane Acetonitrile 2 1
N-Arylbenzamidines and Picryl Halides Aprotic Solvents 1 1

A kinetic isotope effect has also been observed when a hydrogen atom in the NH2 group of the amidine is replaced by deuterium, further confirming the involvement of this group in the reaction mechanism.

Elucidation of Elementary Steps in Chemical Transformations

The determination of reaction orders and kinetic isotope effects allows for the proposal of detailed reaction mechanisms. For the reaction of N-arylbenzamidines with 4-nitrophenylnitromethane, a mechanism involving a cyclic transition state with the participation of two amidine molecules has been proposed. The products of this reaction are benzonitrile (B105546), a substituted aniline, and the salt of 4-nitrophenylnitromethane with the corresponding amidine.

In the case of the reaction with picryl halides, a mechanism involving a Meisenheimer-type intermediate is suggested. This type of intermediate is a resonance-stabilized anion formed by the nucleophilic attack of the amidine on the electron-deficient aromatic ring of the picryl halide.

Photochemical Reactivity of N-Haloamidines

N-haloamidines, which can be synthesized from N-arylbenzamidines, exhibit interesting photochemical reactivity. Laser flash photolysis studies of N-chloro- and N-bromo-N,N'-diarylbenzamidines in both nonpolar and polar solvents have provided significant insights into their behavior upon exposure to light.

The primary photochemical process is the homolytic cleavage of the N-X (where X is Cl or Br) bond, which results in the formation of an amidyl radical and a halogen atom. These amidyl radicals are transient species with characteristic absorption spectra in the 300-500 nm region and are relatively long-lived, with lifetimes in the microsecond range.

The decay of these radicals occurs through two main pathways: self-combination and hydrogen abstraction from the solvent. The rate constants for these decay reactions have been determined, and the effect of substituents on the aryl groups on the properties of the amidyl radicals has also been investigated.

The cleavage of the N-Cl bond in N-chloro-N,N'-diarylbenzamidines under photochemical conditions is a homolytic process. This means that the two electrons in the N-Cl bond are distributed equally between the nitrogen and chlorine atoms, leading to the formation of a neutral amidyl radical and a chlorine atom.

The efficiency of this bond cleavage can be influenced by the solvent and the substituents on the aromatic rings. The resulting amidyl radicals are key intermediates that can participate in various subsequent reactions, making the photochemical cleavage of the N-Cl bond a synthetically useful process.

Future Research Directions and Emerging Applications of N 4 Fluorophenyl Benzamidine

Development of Advanced Synthetic Methodologies

The synthesis of N'-(4-Fluorophenyl)benzamidine and its derivatives is poised for significant advancement through the adoption of modern synthetic strategies. While traditional methods for benzamidine (B55565) synthesis exist, future research will likely focus on developing more efficient, sustainable, and versatile methodologies. Innovations in catalysis, flow chemistry, and green chemistry are expected to play a pivotal role in this evolution.

Key areas for future development include:

Catalyst Innovation: The exploration of novel catalysts, such as ionic liquid-supported nano-metal catalysts, could lead to greener and more efficient reaction pathways for producing benzamidine derivatives from raw materials like benzonitrile (B105546). google.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable rapid optimization of reaction conditions and facilitate large-scale production.

Green Chemistry Approaches: The use of environmentally benign solvents and reagents, along with minimizing waste generation, will be a critical focus. Methodologies that reduce the number of synthetic steps and purification requirements will be highly sought after.

These advanced synthetic approaches will not only streamline the production of this compound but also facilitate the creation of diverse libraries of analogues for screening and optimization in various applications.

Exploration of Novel Supramolecular Architectures

The ability of this compound to form ordered structures through non-covalent interactions makes it a compelling building block for supramolecular chemistry and crystal engineering. The specific arrangement of molecules in the solid state can profoundly influence the material's properties.

A detailed crystallographic study of the related compound, N-chloro-N′-(p-fluorophenyl)-benzamidine, provides valuable insights into the types of intermolecular interactions that can be expected. rsc.orgresearchgate.net In the crystal structure of this analogue, neighboring molecules are connected by N-H···N hydrogen bonds, forming parallel helices. rsc.orgresearchgate.net Additionally, C-H···π interactions are observed between the fluorinated phenyl ring and the unsubstituted phenyl group of adjacent molecules. rsc.orgresearchgate.net

Future research in this area will likely focus on:

Co-crystallization: The formation of co-crystals with other molecules can lead to new materials with tailored properties, such as improved solubility or altered optical characteristics.

Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs) of this compound is crucial, as each polymorph can exhibit distinct physical and chemical properties.

Self-Assembly Studies: Understanding the principles that govern the self-assembly of this compound in solution and at interfaces will be key to designing functional supramolecular materials, such as gels, liquid crystals, and nanomaterials.

The exploration of these supramolecular architectures could unlock applications in areas such as organic electronics, sensing, and drug delivery.

Integration with Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of the chemical behavior and reaction mechanisms of this compound is fundamental to its effective application. Advanced spectroscopic techniques, coupled with computational methods, are powerful tools for achieving this level of mechanistic insight.

The use of single-crystal X-ray diffraction at extremely low temperatures (e.g., 17.5 K) has been demonstrated to provide an accurate charge density distribution of a closely related N-chloro-N′-(p-fluorophenyl)-benzamidine. rsc.orgresearchgate.net This level of detail allows for a precise characterization of chemical bonds and intermolecular interactions, offering a window into the electronic properties of the molecule. rsc.orgresearchgate.net

Future mechanistic studies will likely involve a multi-pronged approach, integrating various techniques:

Spectroscopic TechniqueInformation GainedPotential Application for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, conformational analysis, and monitoring of reaction kinetics.Elucidating reaction pathways, identifying intermediates, and studying dynamic processes.
Mass Spectrometry (MS) Precise molecular weight determination and fragmentation analysis.Identifying reaction products and byproducts, and confirming molecular structures.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and monitoring of bond vibrations.Tracking the progress of reactions and characterizing intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information on electronic transitions.Studying the photophysical properties and potential for photochemical reactions.

By combining experimental data from these advanced techniques with theoretical calculations, researchers can construct detailed models of reaction mechanisms, leading to a more rational design of new applications for this compound.

Expanding the Scope of Biological Targets for this compound-based Modulators

The benzamidine scaffold is a well-established pharmacophore, known to interact with a variety of biological targets, particularly enzymes. This suggests that this compound and its derivatives hold significant potential as modulators of biological processes.

Benzamidine itself is a known inhibitor of serine proteases like trypsin. nih.govnih.govresearchgate.netrsc.org This inhibitory activity arises from the ability of the benzamidine group to bind to the enzyme's active site. nih.gov Furthermore, related benzamidine derivatives have been investigated as inhibitors of other enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes. mdpi.com

Future research will focus on systematically screening this compound and its analogues against a broad range of biological targets, including:

Proteases: Beyond trypsin, there is a vast landscape of proteases involved in various diseases, including cancer, inflammation, and infectious diseases.

Kinases: These enzymes play crucial roles in cell signaling and are important targets in oncology.

G protein-coupled receptors (GPCRs): This large family of receptors is involved in a multitude of physiological processes and represents a major class of drug targets.

Ion Channels: These membrane proteins are essential for nerve and muscle function and are targets for a variety of therapeutics.

High-throughput screening campaigns, coupled with structure-activity relationship (SAR) studies, will be instrumental in identifying novel biological targets for this compound-based modulators and paving the way for the development of new therapeutic agents.

Computational Design of Enhanced this compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These in silico methods allow for the rational design of new molecules with improved properties, saving significant time and resources compared to traditional trial-and-error approaches.

The application of computational techniques to this compound can guide the design of enhanced analogues with optimized characteristics. This can involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme's active site. It can be used to design analogues of this compound with improved binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. They can be used to assess the stability of ligand-protein complexes and to understand the molecular basis of binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, untested molecules.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the design process.

Recent studies on related benzamide (B126) derivatives have successfully employed these computational methods to design and evaluate new inhibitors for various targets. researchgate.netmdpi.comnih.govpharmacophorejournal.comnih.gov By applying a similar in silico approach, researchers can accelerate the development of this compound analogues with enhanced efficacy, selectivity, and drug-like properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N'-(4-Fluorophenyl)benzamidine, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reducing Schiff bases derived from 4-fluorophenylamine and benzaldehyde analogs using sodium borohydride (NaBH₄) under inert atmospheres (e.g., nitrogen) at 0–25°C is a key step . Yield optimization requires controlling stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde), solvent polarity (e.g., THF or ethanol), and reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Answer : Combined spectroscopic methods are essential:

  • ¹H NMR (CDCl₃): Peaks at δ 4.86 ppm (broad singlet, 2H, NH₂), 6.90–7.86 ppm (aromatic protons) .
  • IR : Stretching frequencies at 3348 cm⁻¹ (N-H), 1625 cm⁻¹ (C=N), and 1152 cm⁻¹ (C-F) confirm functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 215.1) validates molecular weight .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Answer : The compound exhibits low aqueous solubility (0.6 µg/mL in water) but is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform) . For biological assays, pre-dissolution in DMSO followed by dilution in buffer (≤1% DMSO) is recommended to avoid precipitation .

Advanced Research Questions

Q. How does this compound interact with biological targets such as G-protein-coupled receptors (GPCRs)?

  • Answer : The benzamidine moiety acts as a pharmacophore, forming hydrogen bonds with conserved residues (e.g., Asp2.50 in GPCRs) to stabilize inactive conformations. For instance, in endothelin ETB receptor studies, benzamidine derivatives occupy sodium-binding pockets, competing with agonists to exert inverse agonism . Structural validation via X-ray crystallography (resolution ≤2.5 Å) and mutagenesis (e.g., D147A mutants) confirms binding modes .

Q. What computational strategies are used to predict the reactivity and electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities (ΔG ≈ -9.2 kcal/mol for GPCR targets) and stability (RMSD <2.0 Å over 100 ns) .

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Answer : Discrepancies in NMR or IR data often arise from tautomerism (e.g., amidine ⇌ imine forms) or solvent effects. Strategies include:

  • Variable-temperature NMR (25–60°C) to observe tautomeric shifts .
  • Isotopic labeling (¹⁵N) to track nitrogen environments .
  • Solvent screening (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.